ethyl 4-(2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetyl)piperazine-1-carboxylate
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Description
Ethyl 4-(2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C24H30N4O5 and its molecular weight is 454.527. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Synthesis
The chemistry of compounds related to ethyl 4-(2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetyl)piperazine-1-carboxylate involves complex reactions leading to the formation of novel compounds with potential biological activities. For instance, reactions with secondary amines have been shown to give rise to N,N′-disubstituted piperazine derivatives, highlighting the versatility of these compounds in synthetic organic chemistry (Vasileva et al., 2018).
Antimicrobial and Biological Activities
Several studies have focused on the synthesis of hybrid molecules containing modifications of the basic structure, leading to compounds with antimicrobial, antilipase, and antiurease activities. Such modifications often involve integrating different heterocyclic nuclei like 1,3-oxazol(idin)e or 1,3,4-thiadiazole, demonstrating the compound's scaffold versatility for generating biologically active molecules (Başoğlu et al., 2013).
Material Science Applications
In materials science, derivatives of this compound have been utilized in the synthesis of coordination polymers, which exhibit interesting photoluminescence properties. Such studies are crucial for developing new materials with potential applications in sensing, imaging, and light-emitting devices (Yu et al., 2006).
Structural Analysis
Structural analysis of complexes formed with metals such as Ni(II), Zn(II), and Cd(II) offers insights into the coordination chemistry and potential applications of these compounds in catalysis and materials science. Spectroscopic and DFT techniques have been employed to elucidate the binding modes and geometries of these complexes (Prakash et al., 2014).
Anticancer Potential
The sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and their evaluation as anticancer agents indicate the potential of these compounds in medicinal chemistry. Some derivatives have shown strong anticancer activities, warranting further investigation for therapeutic applications (Rehman et al., 2018).
Properties
IUPAC Name |
ethyl 4-[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O5/c1-2-33-24(32)27-14-12-26(13-15-27)23(31)22(30)19-16-28(20-9-5-4-8-18(19)20)17-21(29)25-10-6-3-7-11-25/h4-5,8-9,16H,2-3,6-7,10-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKMVFPOVGYKDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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